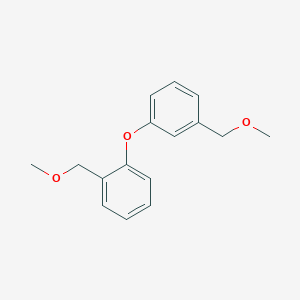

1,1'-Oxybis((methoxymethyl)benzene)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1'-Oxybis((methoxymethyl)benzene) is a useful research compound. Its molecular formula is C16H18O3 and its molecular weight is 258.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,1'-Oxybis((methoxymethyl)benzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Oxybis((methoxymethyl)benzene) including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,1'-Oxybis((methoxymethyl)benzene with high purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution. React resorcinol with methoxymethyl chloride in the presence of a base (e.g., NaOH) in an aprotic solvent like dichloromethane at room temperature. Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted reagents and byproducts .

- Key Considerations : Optimize stoichiometry (2:1 methoxymethyl chloride to resorcinol) to minimize dimerization. Control moisture to prevent hydrolysis of the methoxymethyl group.

Q. How can NMR spectroscopy be utilized to confirm the structure of 1,1'-Oxybis((methoxymethyl)benzene?

- Procedure :

- ¹H NMR : Expect signals for aromatic protons (δ 6.8–7.2 ppm, splitting patterns depend on substitution), methoxymethyl groups (δ 3.3–3.5 ppm for OCH₃, δ 4.5–4.7 ppm for CH₂O), and the central ether oxygen (no direct proton signal). Compare with published data for 1,1'-Oxybis(2,4-di-tert-butylbenzene), which shows analogous splitting patterns .

- ¹³C NMR : Identify quaternary carbons (δ 120–140 ppm for aromatic carbons) and ether-linked methylene carbons (δ 60–70 ppm) .

Q. What are the recommended storage conditions to ensure the compound’s stability?

- Guidelines : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation and moisture ingress. Avoid exposure to light, as UV radiation may degrade the methoxymethyl groups .

Q. How can thermal stability be assessed experimentally?

- Protocol : Perform thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min. The compound should exhibit a decomposition temperature >200°C. Compare with literature values for structurally similar ethers (e.g., dibenzyl ether: Tₘ = 293 K, ΔvapH = 45.6 kJ/mol) .

Advanced Research Questions

Q. How can discrepancies in reported thermal data (e.g., boiling points) be resolved?

- Analytical Approach : Cross-reference experimental conditions (e.g., pressure, purity). For example, boiling points vary with pressure:

Q. What strategies are effective for incorporating 1,1'-Oxybis((methoxymethyl)benzene into metal-organic frameworks (MOFs)?

- Design Considerations : Use the compound as a linker by functionalizing its methoxymethyl groups with carboxylates or pyridines. For example, Zn-based MOFs (e.g., MOF-5 analogs) can be synthesized via solvothermal methods. Characterize porosity via BET surface area analysis and hydrogen adsorption at 78 K .

Q. How can computational methods predict retrosynthetic pathways for derivatives of this compound?

- Tools : Employ density functional theory (DFT) to evaluate reaction energetics. Use databases like Reaxys to identify feasible precursors. For halogenated derivatives, simulate electrophilic aromatic substitution using Fukui indices to predict regioselectivity .

Q. What analytical techniques are suitable for detecting environmental degradation products (e.g., brominated analogs)?

- Workflow :

Extraction : Use solid-phase extraction (SPE) for aqueous samples.

Detection : Apply GC-ECD or LC-MS/MS for brominated derivatives (e.g., decabromodiphenyl ether, detected via m/z 959 [M⁻]⁻) .

Quantification : Validate with isotope dilution for accuracy in complex matrices.

Q. Data Contradiction Analysis

Q. Why do NMR spectra of similar compounds show variability in aromatic proton splitting patterns?

- Root Cause : Substituent effects (e.g., tert-butyl groups in 1,1'-Oxybis(2,4-di-tert-butylbenzene)) alter electron density, causing downfield shifts and complex splitting (ABX-type patterns). Compare with unsubstituted analogs to isolate electronic vs. steric effects .

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

- Resolution : Solubility depends on crystallinity and purity. Recrystallize from ethanol/water mixtures to obtain a standardized form. Measure solubility via gravimetric analysis at 25°C. For example, analogs with tert-butyl groups show reduced polarity and lower water solubility .

Q. Tables for Key Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 198.22 g/mol | PubChem | |

| Melting Point | 293 K | DSC | |

| Enthalpy of Vaporization | 45.6 kJ/mol (at 290 K) | TGA | |

| Decomposition Temperature | >473 K | TGA |

属性

CAS 编号 |

29060-60-4 |

|---|---|

分子式 |

C16H18O3 |

分子量 |

258.31 g/mol |

IUPAC 名称 |

1-(methoxymethyl)-2-[3-(methoxymethyl)phenoxy]benzene |

InChI |

InChI=1S/C16H18O3/c1-17-11-13-6-5-8-15(10-13)19-16-9-4-3-7-14(16)12-18-2/h3-10H,11-12H2,1-2H3 |

InChI 键 |

HETOKTSWRZEZNZ-UHFFFAOYSA-N |

SMILES |

COCC1=CC(=CC=C1)OC2=CC=CC=C2COC |

规范 SMILES |

COCC1=CC(=CC=C1)OC2=CC=CC=C2COC |

Key on ui other cas no. |

29060-60-4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。